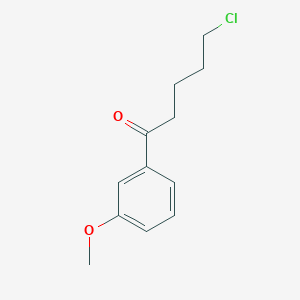

5-氯-1-(3-甲氧基苯基)-1-氧代戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

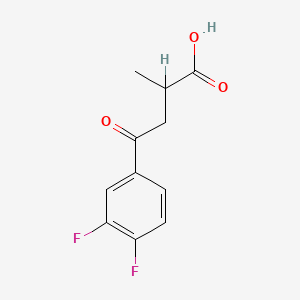

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is a chemical compound with a molecular formula of C12H15ClO2 . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of many organic compounds .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is characterized by the presence of a 1,3,4-thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . This ring allows the compound to interact strongly with biological targets .Chemical Reactions Analysis

Organoboron compounds, such as those derived from pinacol boronic esters, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations . These transformations are often used in the synthesis of complex organic molecules .科学研究应用

腐蚀抑制

Şafak等人(2012年)的研究探讨了席夫碱,包括结构与5-氯-1-(3-甲氧基苯基)-1-氧代戊烷相似的化合物,作为铝在HCl溶液中的腐蚀抑制剂。研究表明,这些化合物有效地抑制了腐蚀,遵循Temkin吸附等温线,并作为阴极抑制剂。该研究为这类化合物在腐蚀科学中的应用和潜在的工业应用提供了见解(Şafak等人,2012年)。

葡萄糖耐量改善

Schnur和Morville(1986年)研究了一系列噁唑烷二酮,包括5-氯-1-(3-甲氧基苯基)-1-氧代戊烷的衍生物,对大鼠葡萄糖耐量的影响。该研究突出了这些化合物在改善葡萄糖耐量方面的效力,而不引起低血糖,暗示了它们在管理糖尿病方面的潜在治疗应用(Schnur & Morville, 1986)。

认知过程调节

Marchetti等人(2000年)探讨了类似5-氯-1-(3-甲氧基苯基)-1-氧代戊烷对大鼠学习和记忆的影响。他们的研究表明,这类化合物通过激活5-HT4受体可以调节认知过程,突显了在认知障碍中进行治疗干预的潜在途径(Marchetti et al., 2000)。

有机合成和结构研究

Jiu-fu等人(2015年)和其他人合成并表征了各种5-氯-1-(3-甲氧基苯基)-1-氧代戊烷的衍生物,探索了它们的晶体结构和生物活性。这些研究通过增进对分子结构和反应性的理解,为有机化学领域做出了贡献(Jiu-fu et al., 2015)。

抗菌活性

Rai等人(2010年)研究了5-氯-1-(3-甲氧基苯基)-1-氧代戊烷的衍生物的抗菌性能。研究发现对各种细菌菌株有显著活性,为新型抗菌剂的开发提供了基础(Rai et al., 2010)。

作用机制

While the specific mechanism of action of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is not clear from the available literature, compounds with a 1,3,4-thiadiazole ring are known to exhibit a broad spectrum of biological activities . These compounds are able to cross cellular membranes due to their mesoionic nature, allowing them to interact with various biological targets .

未来方向

The future research directions for compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane could involve further investigation into their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

5-chloro-1-(3-methoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMAKBHLEWSFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442116 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane | |

CAS RN |

258882-49-4 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。